2-bromo-N-(2,5-dimethoxyphenyl)butanamide
Description
2-Bromo-N-(2,5-dimethoxyphenyl)butanamide is a brominated butanamide derivative featuring a 2,5-dimethoxyphenyl substituent. Its molecular formula is C₁₂H₁₆BrNO₃, with a molecular weight of 302.16 g/mol . The compound’s structure comprises a butanamide backbone brominated at the second carbon, linked to a phenyl ring substituted with methoxy groups at the 2- and 5-positions. This substitution pattern is notable in pharmaceuticals and designer drugs due to its influence on receptor binding and metabolic stability.
Properties
IUPAC Name |
2-bromo-N-(2,5-dimethoxyphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-7-8(16-2)5-6-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOODXCLIQSWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273057 | |
| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451460-06-3 | |
| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451460-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide typically involves the bromination of a precursor compound followed by an amidation reaction. One common synthetic route includes:
Bromination: The precursor compound, such as 2,5-dimethoxyphenylbutanone, is treated with a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to introduce the bromine atom at the desired position.
Amidation: The brominated intermediate is then reacted with an amine, such as butanamide, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of bromination and amidation reactions can be scaled up for industrial applications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,5-dimethoxyphenyl)butanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding hydro derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution: Corresponding substituted derivatives, such as hydroxyl, amino, or thiol derivatives.
Oxidation: Corresponding oxo derivatives.
Reduction: Corresponding hydro derivatives.
Scientific Research Applications
Synthetic Applications
2-bromo-N-(2,5-dimethoxyphenyl)butanamide serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive compounds. The bromine atom enhances electrophilicity, making it a versatile building block for further chemical modifications.
Research has indicated that this compound exhibits various biological activities that make it a candidate for therapeutic applications:
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. The interaction between the bromine atom and the amide group allows for modulation of enzymatic activity, which is crucial in drug design.
Anti-inflammatory Effects
Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties through similar mechanisms.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study investigated compounds with structural similarities to this compound and reported significant inhibition of COX-1 and COX-2 enzymes. The IC50 values indicated potent anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Enzyme Interaction Studies : Binding affinity studies have shown that derivatives of this compound interact effectively with various biological targets, indicating potential therapeutic roles in modulating protein interactions .
- Synthesis of Derivatives : Research has focused on synthesizing new derivatives from this compound to explore their biological activities. For instance, modifications at the methoxy positions have led to compounds with enhanced selectivity for COX enzymes .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| 2-Bromo-N-(3,4-dimethylphenyl)butanamide | Similar structure with different methyl substitutions | Enzyme inhibition |
| 2-Bromo-N-(p-tolyl)butanamide | Variation in the aromatic substituent | Anti-inflammatory effects |
| 2-Bromo-N-(2-ethyl-6-methylphenyl)butanamide | Ethyl substitution alters steric properties | Synthetic intermediates |
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
A comparative analysis of seven 2-bromo butanamide derivatives (Table 1) reveals key structural and physicochemical distinctions:
Table 1: Structural Comparison of 2-Bromo Butanamide Derivatives
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy in 2,5-dimethoxy vs. 2,4-dimethoxy) enhance solubility and may influence electronic properties for receptor interactions .
- Positional Isomerism : The 2,5-dimethoxy substitution (vs. 2,4-) may confer distinct steric and electronic profiles, impacting binding affinity in biological systems .
Comparison with Other Brominated Butanamides
- 2-Bromo-N-(3-methoxybenzyl)butanamide (Ref: 10-F367121, CymitQuimica ): Structure: Features a 3-methoxybenzyl group instead of a 2,5-dimethoxyphenyl. However, this compound is discontinued, suggesting challenges in synthesis or stability .
Impurities and Related Compounds
- Pharmaceutical Impurities : Compounds such as 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide () highlight the importance of purity control in synthesis. These impurities, often nitro or carbonyl derivatives, may arise during bromination or amidation steps .
Biological Activity
2-Bromo-N-(2,5-dimethoxyphenyl)butanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16BrN
- CAS Number : 451460-XX-X
- SMILES Notation : CCCCC(C(=O)N(C1=CC(=C(C=C1)OC)OC)Br)
The compound features a bromine atom and a dimethoxyphenyl group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial, anti-inflammatory, and psychoactive properties.
Antimicrobial Activity
Research has shown that derivatives of the 2,5-dimethoxyphenyl scaffold possess antimicrobial properties. For instance, compounds derived from this scaffold have demonstrated efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The potential for this compound to act as an antimicrobial agent warrants further exploration due to the increasing prevalence of antibiotic-resistant pathogens .
The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that:
- Receptor Interactions : The compound may interact with serotonin receptors (5-HT receptors), similar to other phenethylamines. This interaction could lead to alterations in neurotransmitter release and modulation of mood and perception.
- Enzymatic Modulation : The presence of the butanamide moiety may influence enzyme activity related to metabolic pathways, potentially affecting drug metabolism and bioavailability .
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Psychoactive Profile :
- Research into related compounds has demonstrated significant variability in psychoactive effects among species. For example, studies on 2C-B have shown distinct metabolic pathways across different animal models, highlighting the need for further investigation into the pharmacokinetics of similar compounds like this compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 270.16 g/mol |
| LogP | 3.45 |
| Solubility | Soluble in DMSO |
| Melting Point | Not yet determined |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-(2,5-dimethoxyphenyl)butanamide?
- Methodology : Two primary approaches are validated:
- Bromination : React N-(2,5-dimethoxyphenyl)butanamide with brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) to ensure selective α-carbon bromination .
- Nucleophilic Substitution : Use 2-bromoacetyl bromide with 2,5-dimethoxyaniline in the presence of a base (e.g., KCO) and catalyst (KI) in polar aprotic solvents like acetonitrile. This method achieves yields >80% with optimized stoichiometry .
- Key Considerations : Monitor reaction progress via TLC (R ~0.3–0.6 in ethyl acetate/hexane) and purify via column chromatography.
Q. How can the purity of this compound be validated in laboratory settings?
- Analytical Workflow :
- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to resolve impurities.
- Spectroscopy : Confirm structure via H-NMR (characteristic peaks: δ 7.2–6.8 ppm for aromatic protons, δ 3.8–3.7 ppm for methoxy groups) and HRMS (exact mass ± 0.001 Da) .
- Purity Standards : Compare against certified reference materials (e.g., EP impurities catalog) with ≥95% purity thresholds .
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity data across studies involving this compound?
- Root Cause Analysis :
- Isomer Formation : Check for positional isomers (e.g., bromination at β-carbon) using LC-HRMS to rule out structural variability .
- Degradation Products : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative byproducts (e.g., dehalogenation or demethylation) .
- Mitigation : Standardize assay conditions (e.g., solvent: DMSO <0.1%, pH 7.4 buffers) and validate biological replicates (n ≥ 3) using ANOVA with p < 0.05 significance .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?
- Approaches :
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility while maintaining bioactivity .
- Salt Formation : Synthesize sodium or hydrochloride salts via reaction with NaOH/HCl, improving solubility by 10–50× .
Q. How to design a stability-indicating analytical method for this compound?
- LC-MS/MS Parameters :
- Column : Kinetex C18 (2.6 µm, 100 Å), 50°C.
- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile (5–95% over 15 min).
- LOQ : 1.0–20.0 ng/mL in biological matrices (plasma, urine) .
- Forced Degradation : Expose to UV light (254 nm, 48 hrs), acidic (0.1M HCl, 70°C), and oxidative (3% HO) conditions to validate method robustness .
Q. What in vitro models are suitable for preliminary toxicity screening?
- Models :
- Hepatotoxicity : Use HepG2 cells with IC determination via MTT assay (48-hr exposure) .
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology (IC < 10 µM signals risk) .
- Data Interpretation : Apply two-way ANOVA to compare dose-response curves across cell lines, reporting mean ± SEM .
Q. How to resolve thermal decomposition during GC-MS analysis?
- Preventive Measures :
- Derivatization : Use BSTFA/TMCS to silylate hydroxyl or amine groups, reducing polarity and decomposition .
- Alternative Techniques : Opt for LC-MS/MS with electrospray ionization (ESI+) to avoid thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
